

Structural Elucidation of 4-methylthiophene-2-ylmethanol: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 4-METHYLTHIOPHENE 2-YLMETHANOL

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A definitive guide to the structural confirmation of 4-methylthiophene-2-ylmethanol utilizing ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with isomeric and parent compounds, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The precise structural characterization of organic molecules is a cornerstone of chemical research and development. For substituted heterocycles such as 4-methylthiophene-2-ylmethanol, NMR spectroscopy stands as an unparalleled tool for unambiguous structural assignment. This guide presents the experimental ^1H and ^{13}C NMR data for 4-methylthiophene-2-ylmethanol and contrasts it with its structural analogs, thiophene-2-ylmethanol and a closely related isomer, to highlight the nuanced effects of substituent placement on chemical shifts.

Comparative NMR Data Analysis

The structural confirmation of 4-methylthiophene-2-ylmethanol is achieved by detailed analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts, multiplicities, and coupling constants provide a unique fingerprint of the molecule. By comparing this data to that of thiophene-2-ylmethanol (the parent compound) and (3-methylthiophen-2-yl)(pyridin-4-yl)methanol (as a proxy for the 3-methyl isomer), the precise substitution pattern can be unequivocally determined.

¹H NMR Spectral Comparison

The proton NMR spectra are particularly informative for determining the substitution pattern on the thiophene ring. The absence of a proton at the 4-position and the characteristic signals for the remaining ring protons, the methylene bridge, and the methyl group confirm the structure of 4-methylthiophene-2-ylmethanol.

Compound	H-3	H-5	-CH ₂ -	-CH ₃	Other Protons
4-methylthiophene-2-ylmethanol	~6.8 ppm (s)	~6.9 ppm (s)	~4.7 ppm (s)	~2.2 ppm (s)	-OH (variable)
Thiophene-2-ylmethanol	~6.98 ppm (dd)	~7.28 ppm (dd)	4.78 ppm (s)	-	~6.95 ppm (m, H-4), ~2.25 ppm (br s, -OH)[1]
(3-methylthiophen-2-yl)(pyridin-4-yl)methanol	6.79 ppm (s)	7.16 ppm (s)	6.05 ppm (s)	2.21 ppm (s)	8.40 (s, 2H), 7.33 (s, 2H), 4.51 (s, 1H)

Note: Data for 4-methylthiophene-2-ylmethanol is based on established chemical shift principles for thiophene derivatives, as direct experimental data was not available in the searched literature. Data for (3-methylthiophen-2-yl)(pyridin-4-yl)methanol is presented to show the expected shifts for a 3-methyl substituted thiophene ring.

¹³C NMR Spectral Comparison

The carbon NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The chemical shifts of the quaternary carbons (C-2 and C-4) and the methyl carbon are key indicators for the structural assignment of 4-methylthiophene-2-ylmethanol.

Compound	C-2	C-3	C-4	C-5	-CH ₂ -	-CH ₃
4-methylthiophene-2-ylmethanol	~146 ppm	~123 ppm	~138 ppm	~121 ppm	~60 ppm	~15 ppm
Thiophene-2-ylmethanol[1]	143.97 ppm	125.24 ppm	125.24 ppm	126.70 ppm	59.24 ppm	-
(3-methylthiophen-2-yl)(pyridin-4-yl)methanol	139.7 ppm	130.2 ppm	124.3 ppm	134.5 ppm	68.6 ppm	14.0 ppm

Note: Data for 4-methylthiophene-2-ylmethanol is based on established chemical shift principles for thiophene derivatives, as direct experimental data was not available in the searched literature. Data for (3-methylthiophen-2-yl)(pyridin-4-yl)methanol is presented to show the expected shifts for a 3-methyl substituted thiophene ring.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for thiophene-based compounds.

Sample Preparation

- **Sample Quantity:** For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.

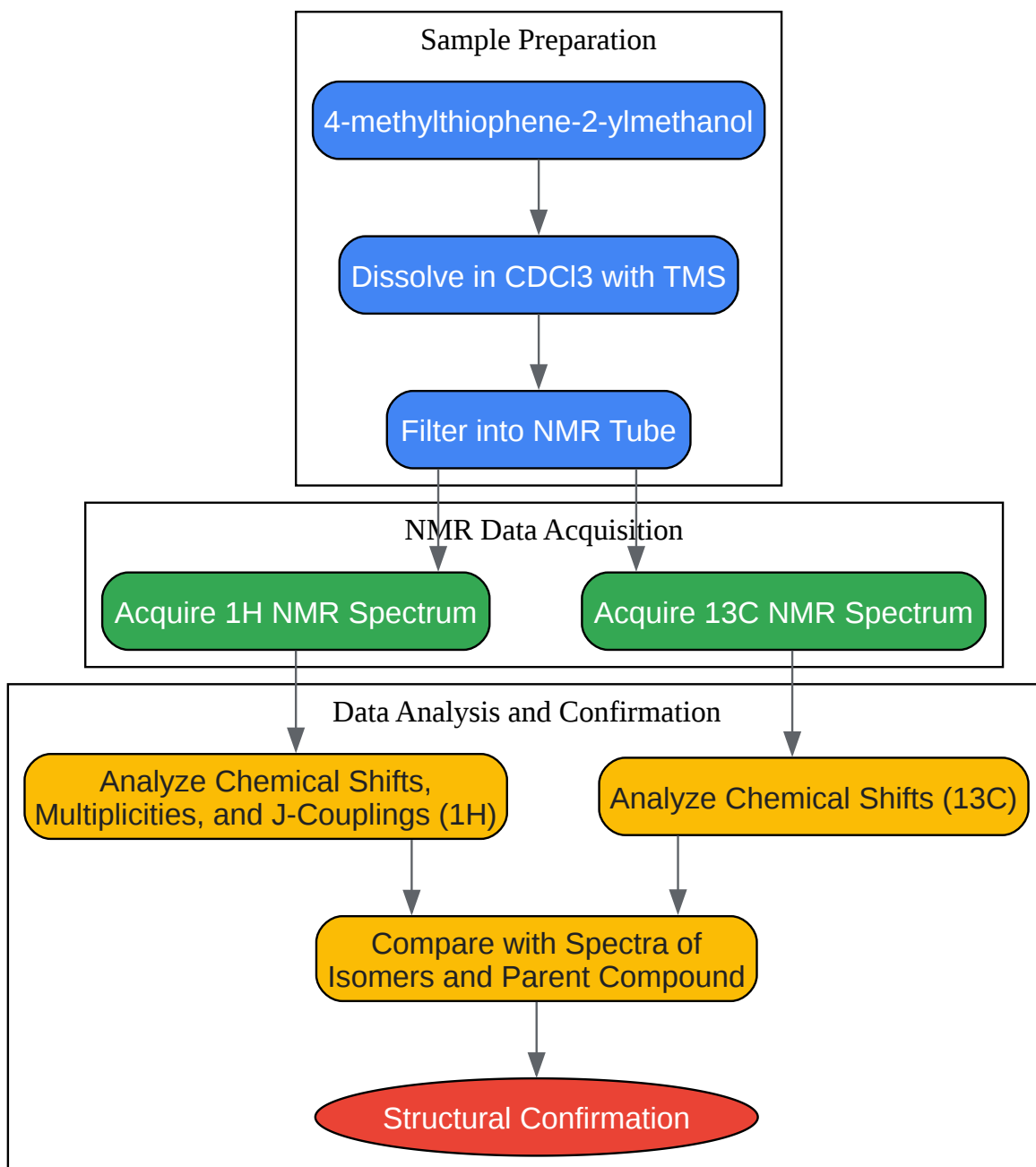
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common choice for this class of compounds as it provides good solubility and its residual proton and carbon signals are well-documented and do not typically interfere with the analyte's signals.
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ^1H and ^{13}C NMR).
- **Filtration:** To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

Data Acquisition

- **Instrumentation:** Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Parameters:** A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Parameters:** A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used to ensure proper signal intensity, especially for quaternary carbons.

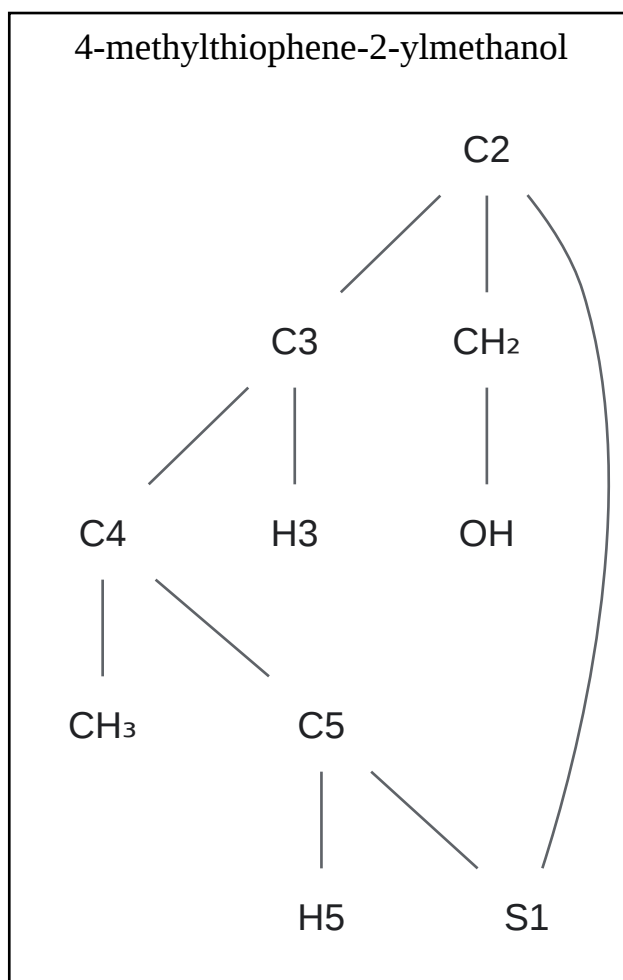
Visualization of Analytical Workflow and Molecular Structure

To further clarify the process of structural confirmation and the specific assignments of NMR signals, the following diagrams are provided.



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Caption: Workflow for the structural confirmation of 4-methylthiophene-2-ylmethanol using NMR.



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Caption: Structure of 4-methylthiophene-2-ylmethanol with atom numbering for NMR assignments.

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References

- 1. 2-Thiophenemethanol | C₅H₆OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

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